molecular formula C108H202O17 B12660367 Sucrose hexapalmitate CAS No. 29130-29-8

Sucrose hexapalmitate

Cat. No.: B12660367
CAS No.: 29130-29-8
M. Wt: 1772.7 g/mol
InChI Key: YKTAGVFDZFPTJQ-XSSHIOHGSA-N
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Description

Sucrose hexapalmitate is a research-grade sucrose ester, a non-ionic surfactant synthesized from sucrose and palmitic acid. This compound is characterized by its high degree of esterification, which confers distinct hydrophobic properties compared to mono- or di-esters. Its primary research value lies in its application as an emulsifier and stabilizer in the formation of nanoemulsions and other colloidal drug delivery systems. The compound's mechanism of action involves localization at the oil-water interface, reducing surface tension and facilitating the formation of stable, fine dispersions. Studies on related sucrose palmitate compounds have shown that such esters can contribute to the physical stability of nanoemulsions, helping to prevent droplet flocculation and coalescence, which is critical for pharmaceutical formulation shelf-life . Furthermore, sucrose esters have demonstrated significant potential as dissolution-enhancing agents for poorly water-soluble active pharmaceutical ingredients (APIs), a major challenge in drug development . In material science, sucrose esters like this compound are investigated for their ability to modify the texture and rheological properties of gels and films. When incorporated into polymer matrices, they can act as plasticizers, increasing deformation and elasticity, which is valuable in designing novel mucoadhesive drug delivery films . The ratio of monoesters to diesters and higher esters like this compound in a mixture is a critical parameter that dictates the temperature-dependent aggregation behavior and rheology of surfactant solutions, offering a tunable system for various research applications . This product is provided For Research Use Only and is not intended for diagnostic or therapeutic purposes.

Properties

CAS No.

29130-29-8

Molecular Formula

C108H202O17

Molecular Weight

1772.7 g/mol

IUPAC Name

[(2R,3R,4S,5S)-5-[(2R,3R,4S,5R,6R)-3,4-di(hexadecanoyloxy)-5-hydroxy-6-(hydroxymethyl)oxan-2-yl]oxy-3,4-di(hexadecanoyloxy)-5-(hexadecanoyloxymethyl)oxolan-2-yl]methyl hexadecanoate

InChI

InChI=1S/C108H202O17/c1-7-13-19-25-31-37-43-49-55-61-67-73-79-85-96(110)117-92-95-103(120-98(112)87-81-75-69-63-57-51-45-39-33-27-21-15-9-3)106(123-101(115)90-84-78-72-66-60-54-48-42-36-30-24-18-12-6)108(124-95,93-118-97(111)86-80-74-68-62-56-50-44-38-32-26-20-14-8-2)125-107-105(122-100(114)89-83-77-71-65-59-53-47-41-35-29-23-17-11-5)104(102(116)94(91-109)119-107)121-99(113)88-82-76-70-64-58-52-46-40-34-28-22-16-10-4/h94-95,102-107,109,116H,7-93H2,1-6H3/t94-,95-,102-,103-,104+,105-,106+,107-,108+/m1/s1

InChI Key

YKTAGVFDZFPTJQ-XSSHIOHGSA-N

Isomeric SMILES

CCCCCCCCCCCCCCCC(=O)OC[C@@H]1[C@H]([C@@H]([C@](O1)(COC(=O)CCCCCCCCCCCCCCC)O[C@@H]2[C@@H]([C@H]([C@@H]([C@H](O2)CO)O)OC(=O)CCCCCCCCCCCCCCC)OC(=O)CCCCCCCCCCCCCCC)OC(=O)CCCCCCCCCCCCCCC)OC(=O)CCCCCCCCCCCCCCC

Canonical SMILES

CCCCCCCCCCCCCCCC(=O)OCC1C(C(C(O1)(COC(=O)CCCCCCCCCCCCCCC)OC2C(C(C(C(O2)CO)O)OC(=O)CCCCCCCCCCCCCCC)OC(=O)CCCCCCCCCCCCCCC)OC(=O)CCCCCCCCCCCCCCC)OC(=O)CCCCCCCCCCCCCCC

Origin of Product

United States

Synthetic Methodologies for Sucrose Hexapalmitate

Chemical Synthesis Approaches

Chemical synthesis remains the predominant method for the industrial-scale production of sucrose (B13894) esters. These approaches typically require high temperatures and specific catalytic systems to overcome the challenges posed by the disparate polarities of the reactants.

Transesterification Processes: Utilization of Fatty Acid Methyl Esters with Sucrose

Transesterification is the most common industrial route for synthesizing sucrose esters, as direct esterification with fatty acids can cause the cleavage of the glycosidic bond in sucrose under the required conditions. bohrium.com This process involves reacting sucrose with a fatty acid ester, typically a fatty acid methyl ester (FAME) like methyl palmitate, in the presence of a basic catalyst. redalyc.orgekb.eg The reaction is generally performed under vacuum to facilitate the removal of the methanol (B129727) byproduct, which helps to drive the reaction toward the product side. aiche.org This method avoids the formation of water, limits the saponification of fatty acids that can occur with basic catalysts, and operates in a less corrosive medium compared to direct esterification. redalyc.org

Role of Catalysts and Solvents in Chemical Esterification

The success of chemical synthesis hinges on overcoming the mutual insolubility of the polar sucrose and the non-polar fatty acid esters. redalyc.org

Solvents: To create a homogeneous reaction phase, polar aprotic solvents such as dimethyl sulfoxide (B87167) (DMSO) and N,N-dimethylformamide (DMF) are widely used. bohrium.comredalyc.orgaiche.org In these solvents, both sucrose and the fatty acid methyl esters are soluble, which significantly improves reaction rates and conversion. redalyc.orgfao.orgysu.am For instance, sucrose has a high solubility in DMSO (880 g/L at 40°C), making it an effective medium for the reaction. dss.go.th

Catalysts: The transesterification reaction is typically catalyzed by basic substances. Potassium carbonate (K₂CO₃) is a frequently used catalyst. redalyc.orgekb.eguctm.edumdpi.com Other basic catalysts include sodium methylate and disodium (B8443419) hydrogen phosphate. dss.go.thuctm.edu In solvent-free systems, divalent metal alkanoates, such as magnesium stearate (B1226849) or palmitate, can be added to the mixture of sucrose, fatty acid ester, and a base (e.g., potassium hydroxide). assemblingsugars.fr This combination forms a homogeneous and melted paste at temperatures around 125°C, allowing the reaction to proceed as if in a solvent, favoring the formation of sucrose monoesters initially, which can then be further esterified. assemblingsugars.fr

Optimization of Reaction Conditions for High Degree of Esterification

Achieving a high degree of esterification to produce compounds like sucrose hexapalmitate requires careful control over reaction parameters. The main variables that are manipulated include temperature, the molar ratio of reactants, and the choice of catalyst. ekb.egresearchgate.net

Temperature: Higher temperatures generally increase the reaction rate. However, temperatures that are too high can lead to the caramelization and decomposition of sucrose, typically above 160-170°C. redalyc.orgysu.ammdpi.com Studies have shown that reactions can be effectively carried out at temperatures between 100°C and 170°C. redalyc.orgysu.am

Molar Ratio: To favor the formation of highly substituted esters, a molar excess of the fatty acid methyl ester is used relative to sucrose. ysu.am By increasing the concentration of the acyl donor, the equilibrium can be shifted towards the formation of di-, tri-, and higher esters.

Catalyst Selection: The choice of catalyst significantly impacts the reaction yield. Strong bases like sodium methylate have been shown to produce higher yields of sucrose palmitate compared to weaker bases like potassium carbonate under similar conditions. uctm.edu

The following table presents research findings on the impact of catalyst type and temperature on the yield of sucrose palmitate.

CatalystTemperature (°C)Yield (%)Source
Sodium Methylate (CH₃ONa)4085 uctm.edu
Sodium Methylate (CH₃ONa)6595 uctm.edu
Potassium Carbonate (K₂CO₃)4076 uctm.edu
Potassium Carbonate (K₂CO₃)6580 uctm.edu
Sodium Dihydrogen Phosphate (NaH₂PO₄)40- (Insignificant yield) uctm.edu
Sodium Dihydrogen Phosphate (NaH₂PO₄)65- (Insignificant yield) uctm.edu

Challenges in Chemical Synthesis of Highly Substituted Sucrose Esters

The chemical synthesis of specific, highly substituted sucrose esters is fraught with challenges.

Reactant Incompatibility: The primary obstacle is the lack of compatibility between solid, hydrophilic sucrose and liquid, lipophilic FAMEs, which leads to low reaction rates in the absence of a suitable solvent. redalyc.org

Control of Esterification Degree: Sucrose has eight hydroxyl groups with varying reactivity, making it difficult to control the exact degree of substitution. The process typically yields a complex mixture of mono-, di-, tri-, and higher esters. bohrium.comredalyc.orgresearchgate.net Achieving a specific substitution pattern like hexapalmitate requires extensive purification.

Steric Hindrance: As the degree of substitution increases, the reaction rate slows down significantly due to steric hindrances from the bulky fatty acid chains already attached to the sucrose molecule. ysu.am

Harsh Reaction Conditions: The use of high temperatures can cause sucrose degradation, caramelization, and discoloration of the final product. redalyc.orgmdpi.com

Solvent Removal: Solvents like DMSO and DMF have high boiling points (189°C and 153°C, respectively), making them difficult to completely remove from the final product. aiche.orgmdpi.comresearchgate.net Trace solvent residues can be a concern, especially for applications in food and cosmetics. aiche.org

Enzymatic Synthesis Approaches

Enzymatic methods offer a greener and more selective alternative to chemical synthesis, often proceeding under milder conditions. Lipases are the most commonly used enzymes for this purpose.

Lipase-Catalyzed Esterification and Transesterification Reactions

Lipases can catalyze both the esterification of sucrose with free fatty acids and the transesterification with fatty acid esters. nih.govanalis.com.myui.ac.id These enzymatic reactions are valued for their high regioselectivity, often targeting the primary hydroxyl groups on the sucrose molecule, particularly at the C6 position. researchgate.netelsevierpure.com

The synthesis is typically carried out in non-aqueous organic solvents to shift the thermodynamic equilibrium from hydrolysis to synthesis. analis.com.myui.ac.id However, the low solubility of polar sucrose in non-polar organic solvents remains a significant challenge. To address this, solvent systems are often mixtures, such as 2-methyl-2-butanol (B152257) (a solvent with moderate solubilization capacity for sucrose) combined with a co-solvent like DMSO to enhance sucrose solubility. nih.govelsevierpure.comresearchgate.net

Several lipases have been utilized, with immobilized lipase (B570770) from Candida antarctica B (often known as Novozym 435) being particularly effective for sucrose ester synthesis. elsevierpure.comresearchgate.net Other lipases, such as those from Candida rugosa and Humicola lanuginosa, have also been successfully employed. nih.govui.ac.idui.ac.id While enzymatic methods excel at producing monoesters with high selectivity, achieving highly substituted esters like hexapalmitate is more challenging and less commonly reported, as the enzyme's active site may be sterically hindered after initial substitutions.

Research on the lipase-catalyzed synthesis of sucrose palmitate has quantified productivity under specific conditions, as shown in the table below.

Acyl DonorSucrose Loading (mmol/l)Acyl Donor Loading (mmol/l)Sucrose Palmitate Produced (g/l in 120 h)Source
Methyl Palmitate1003003.8 researchgate.net
Vinyl Palmitate10030012.5 researchgate.net
Methyl Palmitate2006007.3 researchgate.net
Vinyl Palmitate20060014.7 researchgate.net
Conditions: Reaction performed at 60°C in 2-methyl-2-butanol/DMSO 80:20 (v/v), using 25 g/l Novozym 435. researchgate.net

Comparative Analysis of Synthetic Pathways in Academic Research

Both chemical and enzymatic pathways for the synthesis of sucrose esters have been extensively explored in academic research, each presenting a distinct set of advantages and disadvantages regarding reaction efficiency and selectivity.

Chemical Synthesis: Industrial-scale production of sucrose esters has traditionally relied on chemical methods, such as the transesterification of sucrose with fatty acid methyl esters in the presence of a basic catalyst (e.g., potassium carbonate). mdpi.comresearchgate.net These reactions are often conducted in solvents like DMSO or dimethylformamide (DMF) to dissolve the sucrose. mdpi.com

Efficiency: Chemical methods can achieve high yields and are generally cost-effective for large-scale production. researchgate.net Solvent-free chemical synthesis can also reach high conversions (e.g., 74% yield), but often requires high temperatures (e.g., 130°C). elsevierpure.com

Selectivity: A major drawback of chemical synthesis is the lack of regioselectivity. The process typically yields a complex mixture of mono-, di-, and polyester (B1180765) products, which requires extensive and complicated purification to isolate a specific compound. researchgate.netresearchgate.net The high temperatures used can also cause sucrose degradation and the formation of colored byproducts ("browning"). elsevierpure.com

Enzymatic Synthesis: Biocatalytic methods are valued for their precision and operation under mild conditions.

Selectivity: The primary advantage of enzymatic synthesis is its high selectivity. Lipases can selectively acylate specific hydroxyl groups on the sucrose molecule, allowing for the synthesis of well-defined products, such as 6-O-monoesters using CALB. mdpi.comelsevierpure.com This high regioselectivity simplifies downstream purification processes. The mild reaction conditions (lower temperatures) also prevent the degradation of sucrose. e3s-conferences.org

FeatureChemical SynthesisEnzymatic Synthesis
Selectivity Low regioselectivity, produces a mixture of esters. researchgate.netHigh regioselectivity, allows for targeted synthesis of specific isomers. mdpi.com
Reaction Conditions Harsh (high temperatures, basic catalysts). researchgate.netMild (lower temperatures, neutral pH). e3s-conferences.org
Solvents Often requires toxic solvents like DMSO or DMF. mdpi.comCan be performed in greener solvents or solvent-free systems. ui.ac.idacs.org
Byproducts Risk of sucrose degradation and "browning". elsevierpure.comMinimal byproducts and degradation. e3s-conferences.org
Catalyst Cost Generally low. researchgate.netHigher, though reusability of immobilized enzymes can offset costs. mdpi.com
Purification Complicated due to product mixture. researchgate.netSimpler due to higher product purity. mdpi.com
Productivity High, suitable for bulk industrial production. researchgate.netCan be limited by substrate solubility and enzyme kinetics. elsevierpure.com

Advanced Structural Characterization and Spectroscopic Analysis of Sucrose Hexapalmitate

Spectroscopic Techniques for Structural Elucidation

Spectroscopic methods are fundamental in confirming the identity and structural details of sucrose (B13894) esters like sucrose hexapalmitate. These techniques provide critical information on the molecular framework, the degree of esterification, and the specific locations of fatty acid chains on the sucrose backbone.

Nuclear Magnetic Resonance (NMR) Spectroscopy in Positional Analysis and Degree of Substitution Determination

Nuclear Magnetic Resonance (NMR) spectroscopy is a powerful non-destructive technique for the detailed structural analysis of sucrose esters. Both ¹H and ¹³C NMR provide insights into the molecular structure, enabling the determination of the substitution pattern and the average degree of substitution (DS).

In the ¹H NMR spectrum of a sucrose ester, the signals of the protons on the sucrose moiety appear in a specific region. Upon esterification with palmitic acid, the chemical shifts of the protons attached to the carbons bearing the ester groups are shifted downfield compared to those of unsubstituted sucrose. dss.go.thekb.eg By analyzing these shifts and the coupling constants, it is possible to identify which of the eight hydroxyl groups on the sucrose molecule have been esterified. For instance, the esterification of primary hydroxyl groups (at positions 6 and 6') can be distinguished from that of secondary hydroxyl groups. dss.go.th The integration of the signals corresponding to the fatty acid chains relative to the signals of the sucrose anomeric protons allows for the calculation of the average number of palmitoyl (B13399708) groups per sucrose molecule, thus determining the degree of substitution. ekb.eg

¹³C NMR spectroscopy complements the information from ¹H NMR. The carbon signals of the sucrose backbone are also affected by esterification. The carbons directly attached to the ester oxygen (C=O-C) experience a downfield shift, while the carbonyl carbon of the palmitoyl group introduces a characteristic signal in the range of 170-175 ppm. Analyzing the number and position of these shifted signals helps confirm the substitution pattern.

Table 1: Illustrative ¹H NMR Chemical Shifts for Acylated Sucrose Moieties

ProtonUnsubstituted Sucrose (δ, ppm)Acylated Sucrose (Illustrative Shift, δ, ppm)
H-1~5.41~5.4-5.7
H-2~3.53~4.8-5.2
H-3~3.81~5.0-5.5
H-4~3.47~3.5-3.8
H-1'~4.21~4.2-4.4

Note: Actual chemical shifts can vary based on the solvent, temperature, and specific substitution pattern.

Infrared (IR) Spectroscopy for Ester Bond Confirmation and Functional Group Analysis

Infrared (IR) spectroscopy is a rapid and effective method for confirming the successful synthesis of this compound by identifying key functional groups. The most significant change observed in the IR spectrum upon esterification is the appearance of a strong absorption band characteristic of the ester carbonyl group (C=O) and the reduction of the hydroxyl (O-H) band. researchgate.net

In the spectrum of pure sucrose, a broad and intense absorption band is present in the region of 3200-3600 cm⁻¹, which corresponds to the stretching vibrations of the numerous hydroxyl (O-H) groups. ekb.eg For a highly substituted ester like this compound, the intensity of this O-H band is significantly diminished, indicating that most of the hydroxyl groups have reacted.

The definitive proof of ester formation is the appearance of a strong, sharp peak in the range of 1735-1750 cm⁻¹. orgchemboulder.comlibretexts.org This band is attributed to the C=O stretching vibration of the ester functional group. spectroscopyonline.com Additionally, the C-O stretching vibrations associated with the ester linkage typically appear as two or more bands in the fingerprint region, between 1000 and 1300 cm⁻¹. orgchemboulder.com

Table 2: Key IR Absorption Bands for Sucrose vs. Sucrose Ester

Functional GroupBondSucrose (cm⁻¹)This compound (cm⁻¹)
HydroxylO-H stretch3600-3200 (Broad, Strong)3600-3200 (Weak or Absent)
AlkaneC-H stretch2850-30002850-3000
Ester CarbonylC=O stretchAbsent1750-1735 (Strong, Sharp)
Ester LinkageC-O stretch~1000-11501300-1000 (Multiple Bands)

Mass Spectrometry (MS) in Oligomer and Substitution Degree Determination

Mass spectrometry (MS) is an essential tool for determining the molecular weight and the distribution of different sucrose ester species within a sample. Commercial sucrose esters are typically complex mixtures containing molecules with varying degrees of substitution. MS can separate and detect these different oligomers based on their mass-to-charge ratio (m/z).

Using techniques like Electrospray Ionization (ESI), sucrose esters are often detected as sodium adducts ([M+Na]⁺). nih.gov The resulting mass spectrum shows a series of peaks, each corresponding to a sucrose molecule esterified with a different number of palmitoyl groups. For example, a peak would be observed for sucrose pentapalmitate, another for this compound, and another for sucrose heptapalmitate.

By analyzing the relative intensities of these peaks, a semi-quantitative profile of the substitution degree in the mixture can be obtained. Collision-Induced Dissociation (CID) can be performed on a selected precursor ion (e.g., the sodium adduct of this compound) to generate fragment ions. The fragmentation pattern can provide further structural information, helping to confirm the identity of the fatty acid and the sucrose core. nih.gov

Chromatographic Separation and Quantification Methods

Chromatographic techniques are indispensable for separating the complex mixtures typical of commercial sucrose ester products and for quantifying their components. These methods are crucial for purity assessment and detailed compositional analysis.

High-Performance Liquid Chromatography (HPLC) for Purity Assessment and Compositional Analysis

High-Performance Liquid Chromatography (HPLC) is the most common and effective method for the separation and analysis of sucrose esters. nih.govsemanticscholar.org The technique can separate the components of a mixture based on their degree of esterification (e.g., mono-, di-, tri-, hexa-esters) and, in some cases, even resolve regioisomers. dss.go.thresearchgate.net

Reversed-phase HPLC (RP-HPLC) is typically employed, where a nonpolar stationary phase (like C8 or C18) is used with a polar mobile phase. semanticscholar.orgresearchgate.net A gradient elution is often required, starting with a more polar solvent mixture (e.g., methanol (B129727)/water) and gradually increasing the proportion of the less polar solvent (e.g., methanol or isopropanol). semanticscholar.orgresearchgate.net This allows for the sequential elution of the sucrose esters, with the more polar, lower-substituted esters (monoesters) eluting first, followed by the less polar, more highly substituted esters like this compound.

Due to the lack of a strong UV chromophore in sucrose esters, detection is commonly achieved using universal detectors such as an Evaporative Light Scattering Detector (ELSD) or a Refractive Index Detector (RID). nih.govresearchgate.net

Table 3: Typical HPLC Conditions for Sucrose Ester Analysis

ParameterCondition
ColumnReversed-Phase C8 or C18 (e.g., 250 mm x 4.6 mm, 5 µm)
Mobile PhaseGradient of Methanol and Water, or Methanol and Isopropanol
Flow Rate~1.0 mL/min
DetectorEvaporative Light Scattering Detector (ELSD), Refractive Index (RI)
Column TemperatureAmbient or controlled (e.g., 40°C)

Gas Chromatography (GC) Applications in Sucrose Ester Analysis

Gas Chromatography (GC) is another technique used for the analysis of sucrose esters, although its application is more complex than HPLC due to the low volatility and thermal instability of these large molecules. nih.gov Direct analysis of intact this compound by GC is generally not feasible.

Therefore, analysis often involves chemical derivatization to increase the volatility of the analyte. nih.govnih.gov One common approach is silylation, where the remaining free hydroxyl groups on the sucrose ester are converted to trimethylsilyl (B98337) (TMS) ethers. nih.gov Another method involves the hydrolysis of the ester to liberate the fatty acids, which are then methylated to form fatty acid methyl esters (FAMEs). These FAMEs are volatile and can be readily analyzed by GC to determine the fatty acid composition of the original sucrose ester mixture.

A more direct, albeit less common, method for total sucrose ester content involves alkaline hydrolysis to release sucrose, which is then derivatized (silylated) and measured by GC-MS. nih.govresearchgate.net This provides a measure of the total ester content but not the distribution of different degrees of substitution.

X-ray Diffraction (XRD) and Scattering Studies

X-ray scattering techniques are indispensable for probing the nanoscale and atomic-level organization of materials. Small-Angle X-ray Scattering (SAXS) and Wide-Angle X-ray Scattering (WAXS) provide complementary information on the supramolecular assembly and crystalline structure of sucrose esters.

In studies of stearic-palmitic sucrose esters, SAXS profiles have revealed distinct scattering peaks that correspond to different levels of molecular organization. nih.gov For instance, at 40 °C, two prominent peaks can be observed at scattering vectors (q) of approximately 0.119 Å⁻¹ and 0.175 Å⁻¹. nih.gov These correspond to d-spacings of 52.8 Å and 35.9 Å, respectively. nih.gov The larger spacing is indicative of a double chain-length conformation, likely formed by tri- and tetra-ester moieties, while the smaller spacing suggests a single chain-length packing of mono- and di-ester components. nih.gov The presence of a third-order reflection at 0.352 Å⁻¹ for the 0.119 Å⁻¹ peak confirms a lamellar phase organization. nih.gov

As the temperature is increased, changes in the SAXS profile indicate structural rearrangements. For example, upon heating to 70 °C, the disappearance of the mono- and di-ester peaks and the emergence of a new peak at q = 0.142 Å⁻¹ (d = 44.2 Å) suggest a reorganization of the molecular packing. nih.gov

Interactive Table: SAXS Data for a Stearic-Palmitic Sucrose Ester at Different Temperatures

Temperature (°C)q (Å⁻¹)d-spacing (Å)Interpretation
400.11952.8Double chain-length packing (tri-/tetra-esters)
400.17535.9Single chain-length packing (mono-/di-esters)
700.14244.2Reorganized molecular packing

Note: Data adapted from a study on a stearic-palmitic sucrose ester. nih.gov

WAXS probes the shorter-range order within a material, providing information about the packing of molecules at the atomic level, often referred to as the sub-cell packing. This is crucial for determining the polymorphic form of the crystalline domains.

For a stearic-palmitic sucrose ester, WAXS profiles at 40 °C and 50 °C show a single dominant peak around q = 1.50 Å⁻¹. nih.gov This peak is characteristic of a hexagonal packing of the aliphatic chains of the fatty acid esters. nih.gov As the temperature is increased to 60 °C, the appearance of multiple sharp peaks indicates a transition to a more ordered crystalline structure. nih.gov Upon cooling back to 20 °C, the WAXS profile retains these sharp peaks, suggesting that the more ordered polymorphic form is stable at room temperature. nih.gov

Interactive Table: WAXS Data for a Stearic-Palmitic Sucrose Ester

Temperature (°C)q (Å⁻¹)Interpretation of Crystal Packing
40~1.50Hexagonal
50~1.50Hexagonal
60Multiple sharp peaksMore ordered crystalline structure
20 (after cooling)Multiple sharp peaksStable ordered crystalline structure

Note: Data adapted from a study on a stearic-palmitic sucrose ester. nih.gov

Thermal Analysis in Relation to Molecular Organization

Thermal analysis techniques, particularly Differential Scanning Calorimetry (DSC), are vital for understanding the phase behavior and thermal stability of sucrose esters. DSC measures the heat flow into or out of a sample as a function of temperature or time, allowing for the characterization of phase transitions such as melting and crystallization.

DSC analysis of sucrose esters reveals a complex thermal behavior, often with multiple endothermic and exothermic events corresponding to different phase transitions. In a study on a stearic-palmitic sucrose ester, DSC thermograms showed four distinct features during crystallization under various cooling protocols. nih.gov

Interactive Table: DSC Thermal Events for a Stearic-Palmitic Sucrose Ester

Thermal EventOnset Temperature (°C)Peak Temperature (°C)Process
Melting (Heating)~4560 (broad), 65 (sharp)Multi-step melting of crystalline forms
Crystallization (Cooling)Multiple events-Formation of different crystalline structures

Note: Data adapted from a study on a stearic-palmitic sucrose ester. nih.gov

Supramolecular Assembly and Phase Behavior of Sucrose Hexapalmitate

Self-Assembly Mechanisms in Aqueous and Non-Aqueous Media

The amphiphilic nature of sucrose (B13894) esters, including sucrose hexapalmitate, drives their spontaneous organization into supramolecular structures to minimize unfavorable interactions between their hydrophobic fatty acid tails and the surrounding medium. arxiv.org This self-assembly is highly dependent on the solvent environment, the molecular geometry of the surfactant, and its concentration.

Formation of Micelles, Vesicles, and Lamellar Phases

In aqueous solutions, sucrose ester molecules spontaneously self-assemble into structures such as micelles, vesicles, and lamellar phases once their concentration surpasses a critical threshold. arxiv.org While sucrose monoesters, with a single fatty acid chain, are well-known to form conventional spherical or cylindrical micelles in water, the behavior of a highly substituted molecule like this compound is different. researchgate.net Due to the significant volume of its six lipophilic palmitate tails relative to the compact sucrose headgroup, simple micelle formation in water is sterically hindered. Instead, such molecules with a lower hydrophilic-lipophilic balance (HLB) are more inclined to form structures like vesicles or lamellar phases. arxiv.org Vesicles are spherical bilayers enclosing an aqueous core, while lamellar phases consist of extended, parallel bilayers of surfactant molecules separated by layers of the solvent. researchgate.net In non-aqueous media, particularly in organic solvents, sucrose esters can form reverse micelles, where the sucrose headgroups are sequestered in a hydrophilic core, and the fatty acid chains extend into the surrounding lipophilic solvent.

Influence of Degree of Esterification and Fatty Acid Chain Length on Self-Assembly Characteristics

The degree of esterification and the length of the fatty acid chains are paramount in determining the self-assembly characteristics of sucrose esters.

Degree of Esterification: A higher degree of esterification, as in this compound, significantly increases the molecule's hydrophobicity and alters its molecular geometry. Compared to monoesters, which have a more conical shape, highly substituted esters like di- and triesters are bulkier and more three-dimensional. researchgate.net This increased bulk of the hydrophobic portion favors the formation of structures with lower curvature, such as lamellar phases or vesicles, over highly curved spherical micelles. researchgate.netnih.gov Studies on sucrose stearate (B1226849) blends show that mono- and di-ester moieties can form single chain-length interdigitated bilayers, whereas tri- and tetra-esters are more likely to form double chain-length packings. researchgate.net This suggests that this compound would favor complex, layered arrangements.

Fatty Acid Chain Length: The length of the fatty acid chain influences the hydrophobic effect, which is the primary driving force for self-assembly in water. Longer fatty acid chains lead to stronger hydrophobic interactions. researchgate.net For sucrose monoesters, increasing the chain length generally leads to the formation of aggregates at lower concentrations. arxiv.org For instance, sucrose esters with shorter acyl chains (e.g., C8) have been found to exhibit disordered hexagonal columnar phases, while those with longer chains favor the formation of lamellar structures. arxiv.org The C16 palmitate chain in this compound contributes significantly to its hydrophobic character, reinforcing its tendency to form lamellar or other complex phases rather than simple micelles.

ParameterInfluence on Self-AssemblyPredicted Behavior for this compound
Degree of Esterification Higher esterification increases hydrophobicity and steric bulk of the tail region, favoring structures with lower curvature.The high degree of esterification (hexa-) strongly favors the formation of lamellar phases or vesicles over simple micelles.
Fatty Acid Chain Length Longer chains increase hydrophobic interactions, promoting aggregation and favoring less curved structures.The long C16 palmitate chains enhance the driving force for aggregation, supporting the formation of stable lamellar or vesicular structures.

Critical Micelle Concentration (CMC) and Critical Aggregation Concentration (CAC) in Relation to Molecular Structure

The Critical Micelle Concentration (CMC), or more broadly, the Critical Aggregation Concentration (CAC), is the concentration at which surfactant molecules begin to form aggregates in solution. wikipedia.org This value is a key indicator of a surfactant's efficiency and is strongly tied to its molecular structure.

For nonionic surfactants like sucrose esters, the CAC decreases as the hydrophobicity of the molecule increases. arxiv.org This is because a more hydrophobic molecule has a stronger driving force to minimize its contact with water, thus forming aggregates at a lower concentration. Consequently, for a given degree of esterification, increasing the fatty acid chain length leads to a lower CAC. researchgate.net

The degree of esterification also has a pronounced effect. For sucrose laurates (C12), the CAC values decrease as the proportion of monoesters decreases (i.e., as the proportion of higher esters increases). researchgate.net However, for sucrose palmitates (C16) and stearates (C18), the CAC values have been observed to first decrease and then increase as the proportion of monoesters is reduced. researchgate.net This more complex behavior for longer chains suggests a nuanced interplay between hydrophobicity and the steric requirements of packing bulkier, multiply-substituted molecules into an aggregate structure. Given its highly hydrophobic nature from six C16 chains, this compound would be expected to have a very low CAC in aqueous media.

Structural FeatureGeneral Trend for Sucrose EstersImplication for this compound
Increasing Fatty Acid Chain Length Decreases CAC (e.g., C12 vs. C18). researchgate.netThe C16 chain contributes to a low CAC.
Increasing Degree of Esterification Complex effect; generally decreases CAC for shorter chains, but can increase it for longer chains due to packing constraints. researchgate.netdntb.gov.uaThe high degree of substitution makes aggregation complex, but the overwhelming hydrophobicity suggests a very low CAC.

Liquid Crystalline Phases and Mesophase Behavior

Beyond simple aggregation in solution, sucrose esters like this compound can form highly ordered liquid crystalline phases, also known as mesophases. These states of matter are intermediate between a crystalline solid and an isotropic liquid, possessing some degree of molecular order.

Columnar Liquid-Crystalline Stacking Structures

Columnar phases are a type of liquid crystal where molecules assemble into cylindrical structures, which then pack into a two-dimensional lattice, typically hexagonal. nih.gov While this phase is more commonly observed in sucrose monoesters with short (C8) or unsaturated fatty acid chains, the fundamental principle involves the balance between the cross-sectional areas of the hydrophilic head and the hydrophobic tails. arxiv.org The incorporation of long, unsaturated chains, for example, can increase the cross-sectional area of the tails relative to the sucrose head, promoting columnar phase formation.

Thermotropic Lamellar Smectic Phases

Sucrose esters with saturated aliphatic chains, particularly di-substituted esters, are known to exhibit thermotropic lamellar smectic A phases. researchgate.net A smectic phase is a liquid crystal phase characterized by molecules being organized into layers. nih.gov In the smectic A type, the long axes of the molecules are, on average, oriented perpendicular to the layer planes. nih.gov

Interactions with Co-Surfactants and Other Components in Assembly Processes.researchgate.net

The self-assembly of sucrose esters, including this compound, is significantly influenced by the presence of co-surfactants and other components within a formulation. These interactions can lead to synergistic effects that modify the resulting supramolecular structures and bulk properties of the system. researchgate.net

Synergistic Effects in Mixed Surfactant Systems (e.g., with lecithin).researchgate.netnih.gov

The combination of sucrose esters (SEs) with co-surfactants, particularly phospholipids (B1166683) like lecithin (B1663433), can produce significant synergistic effects, especially in the formation of oleogels. researchgate.netnih.gov Research into the modification of SE self-assembly in sunflower oil using sunflower lecithin (SFL) as a co-surfactant has shown that SFL can interrupt the extensive hydrogen bonding that typically occurs between the polar heads of SE monomers. nih.gov This interference alters the molecular ordering and enhances the system's rheological properties. researchgate.netnih.gov

A particularly effective combination has been identified at a 7:3 ratio of sucrose esters to sunflower lecithin, which demonstrates superior molecular ordering and gelation characteristics compared to other ratios. researchgate.netnih.gov The synergistic effect is attributed to the interaction between lecithin and the SEs through hydrogen bonding, which hinders the formation of globular structures and instead promotes a dense, uniform crystalline network that effectively entraps oil molecules. researchgate.net This modification is confirmed by thermal analysis, where the addition of SFL leads to a decrease in the peak temperature, shape, and enthalpy of crystallization and melting events as the SFL ratio increases. nih.gov

Table 1: Effects of Sunflower Lecithin (SFL) on Sucrose Ester (SE) Oleogels

PropertyObservation upon SFL AdditionUnderlying MechanismSource
RheologyEnhanced properties, particularly at a 7:3 SE:SFL ratio. Induced gelation at all studied ratios.Better molecular ordering induced by SFL. researchgate.netnih.gov
Thermal BehaviorPeak temperature, shape, and enthalpy of crystallization/melting decrease as SFL ratio increases.Interference in the hydrogen bonding connecting polar heads of SE molecules. nih.gov
MicrostructureModification of self-assembly from globular structures to a dense, uniform crystalline network.Lecithin acts as a crystal morphology modifier. researchgate.net
SAXS ProfileAppearance of new peaks in the Small-Angle X-ray Scattering profile.Implies a fundamental modification of the self-assembled structure. nih.gov

Impact on Self-Assembly and Supramolecular Architectures.researchgate.netarxiv.org

The presence of co-surfactants has a profound impact on the self-assembly pathways and the final supramolecular architectures of this compound systems. As established, lecithin acts as a crystal morphology modifier, fundamentally altering the self-assembly route of sucrose esters. researchgate.net Instead of forming enclosed globular structures, the synergistic interaction with lecithin facilitates the development of an extensive crystalline network. researchgate.net This change is evident in microscopic studies and confirmed by Small-Angle X-ray Diffraction (SAXD) analysis, which shows new peaks in bi-component oleogels, implying a modified self-assembly. nih.gov

Beyond lecithin, other co-surfactants can also direct the formation of distinct supramolecular structures. arxiv.org In aqueous media, the addition of various co-surfactants—including fatty alcohols, fatty acids, relatively hydrophobic nonionic surfactants, and ionic surfactants—can induce the formation of wormlike micelles. arxiv.org This transition to elongated, flexible aggregates is driven by alterations in the preferential packing of the surfactant molecules in the presence of the additive. arxiv.org The formation of these wormlike micellar networks can dramatically increase the viscosity of the solution. arxiv.org

The coexistence of different ester species within the sucrose palmitate mixture itself (i.e., mono- and di-esters) also dictates the assembly process. nih.govbohrium.com At low temperatures, these systems can form discrete particles of diesters alongside a network of partially fused particles. nih.govbohrium.com As the temperature rises to approach the melting point of the diesters, these components can co-assemble into wormlike mixed micelles, leading to a significant peak in viscosity. nih.govbohrium.com

Phase Diagrams and Their Derivations for this compound Systems.

The phase behavior of sucrose esters like this compound is complex and can be described using phase diagrams that map the physical states and structures of the system as a function of composition, temperature, and pressure.

For binary aqueous systems of sucrose stearate and palmitate, early phase diagrams were suggested for concentrations below 10 wt% and temperatures below 43°C, identifying a two-phase region composed of undissolved solid surfactant and a micellar solution. uni-sofia.bgresearchgate.net Above this critical temperature, a transition to a single-phase micellar solution was proposed. uni-sofia.bgresearchgate.net At higher surfactant concentrations (15-35 wt%), the system is characterized as a dispersion of a lamellar liquid-crystal phase within an isotropic micellar solution. researchgate.net Upon reaching approximately 40 wt% surfactant, a fully developed lamellar liquid crystal phase is formed. researchgate.net The specific ratio of monoesters to diesters in the surfactant blend is a crucial factor governing these phase transitions and the resulting solution rheology. nih.govbohrium.com

Table 2: Phase Behavior of Sucrose Palmitate/Stearate in Aqueous Systems

Surfactant Conc. (wt%)TemperatureObserved Phase/StructureSource
< 10%< 43°CTwo-phase region: Undissolved solid + Micellar solution uni-sofia.bgresearchgate.net
< 10%> 43°CIsotropic micellar solution (L1) uni-sofia.bgresearchgate.net
15% - 35%50°CDispersion of lamellar liquid crystal in micellar solution researchgate.net
~40%50°CFully developed lamellar liquid crystal (Lα) researchgate.net
High ConcentrationVariableFormation of hexagonal and lamellar liquid crystals is common. arxiv.org

For more complex, multi-component systems, pseudo-ternary phase diagrams are constructed to understand microemulsion formation. mdpi.com These diagrams are essential for determining the concentration ranges of the oil phase, aqueous phase, and a surfactant/co-surfactant mixture (Sₘᵢₓ) that result in stable microemulsion regions. mdpi.com In the case of sucrose palmitate, it has been noted that a co-surfactant is necessary to sufficiently lower the interfacial tension to favor microemulsion formation. mdpi.com The construction of these diagrams involves titrating mixtures of oil and the Sₘᵢₓ with water and identifying the regions of transparency and stability that correspond to the desired phase. ptfarm.pl The choice of co-surfactant and the ratio of surfactant to co-surfactant are critical variables in defining the size and location of the microemulsion phase within the diagram. mdpi.com

Interfacial Science and Colloidal System Stabilization by Sucrose Hexapalmitate

Emulsification Mechanisms and Stability

Sucrose (B13894) esters are widely utilized as emulsifiers in the food, cosmetic, and pharmaceutical industries because they can effectively stabilize both oil-in-water (o/w) and water-in-oil (w/o) emulsions. tiiips.comarxiv.org The emulsification mechanism is rooted in their ability to adsorb at the oil-water interface, creating a protective film that prevents droplet coalescence. cosmileeurope.eu

The type of emulsion that a sucrose ester can stabilize is largely determined by its HLB value. csic.es Sucrose esters with high HLB values are more hydrophilic and tend to stabilize O/W emulsions, while those with low HLB values are more lipophilic and are effective for W/O emulsions. csic.esresearchgate.net For instance, sucrose esters with HLB values ranging from 8 to 13 are well-suited for O/W emulsions, whereas values from 3 to 6 are optimal for promoting and stabilizing W/O emulsions. csic.es Given its structure with six palmitate chains, sucrose hexapalmitate is highly lipophilic and would thus be an effective stabilizer for W/O emulsions.

Research has shown that sucrose palmitate and sucrose laurate, with HLB values of 6.8 and 8.2 respectively, demonstrate a capacity to stabilize O/W emulsions. csic.es Conversely, sucrose oleate, with a lower HLB of 3.6, is more effective at stabilizing W/O emulsions. csic.es In some applications, sucrose esters are used in combination with other substances, such as beeswax, to synergistically improve the stability of W/O emulsions. nih.govnih.gov This synergistic effect can lead to the formation of a dense interfacial crystal layer that prevents droplet aggregation and enhances the stability of emulsions containing a high water content (up to 60 wt%) for extended periods, such as over 30 days. nih.govnih.gov

At the oil-water interface, this compound molecules orient themselves with their hydrophilic sucrose core towards the water phase and their numerous lipophilic palmitic acid tails extending into the oil phase. cosmileeurope.eunih.gov This adsorption at the interface creates a steric barrier between the dispersed droplets, physically hindering them from coming into close contact and coalescing. researchgate.net In W/O emulsions, this interfacial film surrounds the dispersed water droplets, preventing their aggregation within the continuous oil phase. nih.gov The effectiveness of this stabilization can be enhanced by the formation of a dense crystal layer at the interface, particularly when used with co-stabilizers, which improves the viscoelasticity and resistance to deformation of the emulsion. nih.govnih.gov

A primary function of any emulsifier, including this compound, is the reduction of interfacial tension between the oil and water phases. tiiips.comcosmileeurope.eu By lowering the energy required to create new surface area, the emulsifier facilitates the formation of smaller droplets during homogenization, leading to a finer and more stable emulsion. cosmileeurope.eu

The use of sucrose esters can produce emulsions with very fine droplet sizes. For example, high HLB sucrose esters can be used to create concentrated oil-in-glycerin emulsions that form oil-in-water emulsions upon dilution, with average oil droplet sizes ranging from 300 to 500 nanometers. rahn-group.com In other systems, the synergistic use of sucrose esters with beeswax in W/O emulsions has been shown to produce droplet sizes of 1-2 micrometers. nih.govnih.gov The combination of sodium palmitate and sucrose palmitate as cosurfactants in lipid nano-emulsions can achieve mean droplet sizes of approximately 50 nm. nih.gov

Table 1: Emulsion Droplet Characteristics Stabilized by Sucrose Esters
Sucrose Ester / SystemEmulsion TypeResulting Droplet SizeReference
High HLB Sucrose PalmitateO/G (forms O/W on dilution)300 - 500 nm rahn-group.com
Sucrose Palmitate (with Sodium Palmitate)O/W Nano-emulsion~50 nm nih.gov
Sucrose Ester (with Beeswax)W/O1 - 2 µm nih.gov
Sucrose Esters (various)O/W380 - 563 nm researchgate.net

The stability of emulsions stabilized by sucrose esters can be influenced by environmental factors such as temperature. For O/W emulsions with high oil concentrations, low temperatures may lead to coalescence and phase separation. researchgate.net Conversely, high temperatures can cause a decrease in emulsion viscosity, although in some cases, shear-induced droplet bursting can lead to an increase in viscosity. researchgate.net Studies on novel sucrose esters have demonstrated that they can form O/W emulsions that remain more stable, even under conditions of thermal and ionic stress, compared to those made with conventional commercial sucrose esters. researchgate.net Furthermore, lipid nano-emulsions stabilized with a combination of sodium palmitate and sucrose palmitate have shown excellent long-term stability, maintaining a mean droplet size of around 50 nm for 12 months and resisting coalescence in a saline solution for over 24 hours. nih.gov

Foam Stabilization and Oleofoam Formation

Beyond liquid emulsions, sucrose esters have significant potential in stabilizing foams, particularly water-free foams known as oleofoams. cosmeticsdesign-europe.commdpi.com An oleofoam consists of air bubbles dispersed in a continuous oil phase. cosmeticsdesign-europe.comresearchgate.net The stabilization of these systems relies on the surfactant's ability to operate at the oil-air interface.

The formation of stable oleofoams with sucrose esters is often achieved through a hot whipping process. mdpi.comresearchgate.net In this method, the sucrose ester is dissolved in oil at a temperature above its melting point and then whipped to incorporate air. mdpi.comresearchgate.net The sucrose ester molecules act as surfactants, adsorbing to the newly created oil-air interface and stabilizing the air bubbles. researchgate.net Research indicates that intermolecular hydrogen bonds form between the hydroxyl groups of the sucrose ester and the carbonyl groups of the oil's triglycerides, which is crucial for this stabilization. mdpi.comresearchgate.net

Table 2: Effect of Sucrose Ester (SE) HLB and Temperature on Oleofoam Over-run (%)*
Whipping TemperatureSE HLB 3SE HLB 5SE HLB 7SE HLB 9
60°C~37%---
70°C~20%~40%--
80°C~5%~55%~30%-
90°C0%~35%~58%~62%
100°C0%~10%~55%~50%

*Data adapted from studies on oleofoams stabilized by sucrose esters in medium-chain triglyceride oil. mdpi.comresearchgate.net Over-run is a measure of the volume of incorporated air.

Factors Influencing Foam Stability, including HLB Value and Oil Triglyceride Content

The stability of foams, particularly in non-aqueous systems known as oleofoams, is influenced by the properties of the stabilizing agent. For sucrose esters, the Hydrophilic-Lipophilic Balance (HLB) value and the composition of the oil phase are critical factors.

Sucrose esters with lower HLB values, typically in the range of 3 to 9, have been found to be effective in stabilizing oleofoams. This is attributed to their increased lipophilicity, which allows for better interaction with the continuous oil phase and the air interface. As a more highly substituted sucrose ester, this compound is expected to have a low HLB value, making it theoretically suitable for stabilizing water-in-oil emulsions and potentially oleofoams. The increased number of fatty acid chains enhances its solubility and functionality within the oil phase.

Oleogelation and Organogel Formation

This compound, due to its chemical structure, has the potential to act as an oleogelator, structuring liquid oils into solid-like gels. This process, known as oleogelation, is of significant interest for creating structured fats with specific textural and functional properties.

Structuring of Oil Phases and Induction of Crystal Network Formation

The ability of sucrose esters to structure oil is dependent on their self-assembly into a three-dimensional network that entraps the liquid oil. For highly substituted sucrose esters like this compound, this network is formed through a process of crystallization. When dissolved in oil at an elevated temperature and subsequently cooled, the this compound molecules are believed to self-assemble and crystallize, forming a network of fine, intermingled crystals.

Studies on closely related sucrose oligo esters composed of stearate (B1226849) and palmitate fatty acids have provided insights into this process. These esters, which also have low HLB values, have been investigated as structuring agents. The formation of a stable oleogel is dependent on the concentration of the sucrose ester and the processing conditions. The crystal network formed by these sucrose esters is responsible for the solid-like properties of the oleogel, providing structure and preventing the flow of the liquid oil. The specific polymorphism of the crystals formed, which can be influenced by the cooling rate and the presence of other components, will ultimately determine the physical properties of the oleogel.

Influence of this compound on Rheological and Microstructural Properties of Oleogels

The rheological and microstructural properties of oleogels are direct consequences of the underlying crystal network. The concentration and morphology of the this compound crystals will dictate the hardness, elasticity, and viscoelasticity of the resulting oleogel.

Research on sucrose stearate/palmitate esters has shown that at a sufficient concentration, they can form self-standing oleogels. The microstructure of these oleogels, when observed under microscopy, reveals a network of crystalline structures that immobilize the oil. The mechanical properties, such as hardness and viscoelasticity, are correlated with the density and connectivity of this crystal network.

For instance, studies on a sucrose oligo ester with an HLB of 2, composed of stearate and palmitate, did not form a well-structured, self-standing oleogel on its own at a 10% concentration. This suggests that while it contributes to structuring, it may require combination with other oleogelators to achieve a desirable gel strength. The melting behavior of such oleogels is also a key characteristic, with differential scanning calorimetry revealing the temperatures at which the crystal network breaks down. The polymorphism of the crystals, often analyzed using X-ray diffraction, provides further information on the molecular arrangement within the crystal lattice, which in turn influences the macroscopic properties of the oleogel.

While direct, detailed research on this compound is limited, the available data on similar highly substituted sucrose esters provide a strong indication of its potential as a foam stabilizer and oleogelator. Further research is needed to fully elucidate the specific properties and performance of this compound in these applications.

Crystallization Phenomena and Modification by Sucrose Hexapalmitate

Influence on Fat and Lipid Crystallization

Sucrose (B13894) hexapalmitate and related sucrose esters act as effective modulators of crystallization kinetics. Research has shown that their presence can accelerate the initial stages of crystallization.

Nucleation: Sucrose esters can function as heterogeneous nucleating agents, inducing nucleation and leading to the formation of a greater number of small crystals. researchgate.net Studies on palm oil with the addition of a stearic-palmitic sucrose ester demonstrated that both nucleation and subsequent polymorphic transitions were accelerated. mdpi.comnih.govresearchgate.net This effect is sometimes described as a seeding mechanism, where the sucrose ester can either act as a seed for crystallization or co-crystallize with the fat. mdpi.com In some systems, sucrose esters with palmitoyl (B13399708) chains (like P-170) have been found to shorten the induction times for crystallization, effectively acting as a seed even at low levels of supercooling.

ParameterEffect of Sucrose Palmitate/Stearate (B1226849) EstersObserved OutcomeReference
Nucleation Induction TimeShortenedActs as a seed, accelerating the onset of crystallization.
Nucleation RateIncreasedFunctions as a heterogeneous nucleating agent, forming more crystals. researchgate.net
Polymorphic TransitionAcceleratedSpeeds up the transition from α to β′ forms. mdpi.comnih.govnih.gov
Crystal GrowthSuppressed/InhibitedLeads to the formation of smaller, more numerous crystals. mdpi.comjst.go.jp

Triacylglycerol (TAG) molecules can pack into different crystal lattice structures known as polymorphs, commonly designated α, β′, and β, in order of increasing stability. nih.gov Sucrose esters can influence which of these polymorphs are formed and how they transition from one to another.

Polymorphism: The addition of a stearic-palmitic sucrose ester to palm oil was found to promote a quicker polymorphic transition from the less stable α-form to the more desirable β′-form. mdpi.comnih.gov The loose hexagonal (α) packing formed by the sucrose head groups is thought to facilitate this transformation. mdpi.comnih.gov Despite accelerating the transition, the addition of the sucrose ester at low concentrations (0.5 wt%) did not fundamentally change the final polymorphic form of the palm oil, which remained β′. mdpi.comnih.gov In other studies, sucrose stearate (S-170) was shown to modify polymorphic behavior by promoting crystallization into a specific form (β′2 or β2) depending on the processing conditions.

The individual fat crystals aggregate to form a three-dimensional network that entraps liquid oil, determining the macroscopic properties of the fat. nih.gov Sucrose hexapalmitate and related esters modify this aggregation process, leading to distinct microstructures.

Visual analysis using techniques like polarized light microscopy (PLM) and cryo-scanning electron microscopy (cryo-SEM) has revealed that the addition of a stearic-palmitic sucrose ester creates a finer and more space-filling crystal network. mdpi.comnih.gov Instead of large, separate floc structures, the network appears more homogeneous. mdpi.comnih.gov This altered microstructure is a direct consequence of the formation of smaller, more numerous crystals that can pack more efficiently. researchgate.net The regulation of the fat crystal nanostructure during nucleation and growth ultimately influences the aggregated microstructure and the physical properties of the final product. jst.go.jp

Interaction Mechanisms with Crystallizing Components (e.g., Triacylglycerols)

The primary mechanism governing the interaction between sucrose esters and crystallizing fats is believed to be acyl-acyl interaction. nih.govresearchgate.net This implies that sucrose esters having fatty acid chains (acyl groups) that are structurally similar to the triacylglycerols (TAGs) of the bulk fat are more effective as crystallization modifiers. nih.gov

When the acyl chains of the sucrose ester (e.g., palmitic acid) are similar in length and saturation to those of the TAGs in the fat matrix, the sucrose ester can more easily integrate into or adsorb onto the surface of the growing crystal lattice. nih.govresearchgate.net This co-crystallization or surface adsorption is what allows the sucrose ester to act as a template for nucleation or, conversely, a blocker of crystal growth.

In contrast, a significant dissimilarity in acyl chain length or structure between the sucrose ester and the TAGs can lead to a retardation of crystallization. nih.govresearchgate.net For instance, sucrose esters with acyl chains that are very different from those in a palm oil-based blend were found to inhibit the bonding of TAGs to the crystal surface, thus slowing the crystallization rate. researchgate.net Therefore, the compatibility between the lipophilic fatty acid portions of the sucrose ester and the TAGs is a key determinant of its function.

Proposed Mechanisms of Action as a Crystallization Modifier

The multifaceted influence of this compound on fat crystallization can be explained by several proposed mechanisms, with the template effect being one of the most prominent.

One of the primary ways sucrose esters modify crystallization is by acting as a template for heterogeneous nucleation. researchgate.net In this role, the sucrose ester particles provide a surface that reduces the energy barrier for the formation of a stable crystal nucleus, thereby inducing crystallization at a higher temperature or a faster rate than would occur otherwise. nih.gov

This "template" or "seeding" effect has been observed in various fat systems. mdpi.com Sucrose esters with palmitic and stearic acids, which have melting points similar to or higher than many fats, can crystallize first from the melt. These initial sucrose ester crystals then serve as nucleation sites for the subsequent crystallization of the bulk fat's triacylglycerols. mdpi.com This mechanism explains the observed acceleration of nucleation and the shortening of induction times in the presence of these additives. The structural similarity between the fatty acid chains of the sucrose ester and the TAGs enhances this template effect, promoting an ordered arrangement of fat molecules on the seed crystal's surface. nih.govresearchgate.net

Role of this compound Self-Assembly in Crystallization Modulation

The capacity of this compound to modulate crystallization phenomena is intrinsically linked to its propensity for self-assembly. As an amphiphilic molecule, this compound possesses both a hydrophilic sucrose headgroup and multiple lipophilic palmitate tails. This dual nature drives the formation of ordered supramolecular structures in various media, which in turn interact with crystallizing species to alter nucleation, growth, and polymorphic transitions.

Sucrose esters, including those with palmitic acid chains, are known to self-organize into various structures such as micelles and liquid crystals when dispersed in a solvent or a fat matrix. nih.govresearchgate.net The specific architecture of these self-assembled structures plays a crucial role in their function as crystallization modifiers.

Research on a stearic-palmitic sucrose ester with a moderate hydrophilic-lipophilic balance (HLB) of 6 revealed that it exhibits complex thermal behavior consistent with smectic liquid crystals of type A. nih.govresearchgate.netnih.gov This liquid crystalline ordering is a key aspect of its ability to influence the crystallization of fats. Small-angle X-ray scattering has shown that the mono- and poly-ester fractions within such sucrose esters can have different packings, further contributing to the complexity of their self-assembly. nih.govresearchgate.net

When introduced into a fat system like palm oil, the self-assembled sucrose ester structures can act as templates or seeds for crystallization. nih.govunlp.edu.ar The compatibility of the ester's fatty acid chains with the triglycerides of the fat is a determining factor in its effectiveness. Sucrose esters with saturated and blend-compatible chains, such as palmitate and stearate, have been shown to accelerate crystallization and promote the transition from the α to the β′ polymorph. nih.gov The proposed mechanism involves the sucrose head groups forming a loose hexagonal confirmation that facilitates the transformation to the more stable β′ form. nih.gov

The self-assembly of this compound and related esters leads to a significant modification of the resulting crystal network. Studies have demonstrated that the addition of a stearic-palmitic sucrose ester results in a finer and more space-filling crystal network, without the appearance of large, separate floc structures. nih.gov Ultra-small-angle X-ray scattering has confirmed that the presence of the sucrose ester leads to the formation of smaller crystal nanoplatelets. nih.govnih.gov This modification of the microstructure at both the nano and micro levels is a direct consequence of the interaction between the self-assembled sucrose ester and the crystallizing fat molecules.

The table below summarizes findings on the effect of a stearic-palmitic sucrose ester on the crystallization of palm oil, illustrating the modulating role of sucrose ester self-assembly.

ParameterObservation in the Presence of Stearic-Palmitic Sucrose EsterReference
Nucleation Accelerated nih.gov
Polymorphic Transition (α to β') Accelerated nih.govnih.gov
Crystal Network Microstructure Finer and more space-filling network nih.gov
Crystal Nanoplatelet Size Smaller nih.govnih.gov
Domain Size (under fast cooling) Decreased nih.gov

Theoretical and Computational Investigations of Sucrose Hexapalmitate

Molecular Dynamics Simulations of Sucrose (B13894) Hexapalmitate Systems in Different Environments

Molecular dynamics (MD) simulations are powerful computational tools used to model the movement and interaction of atoms and molecules over time. For sucrose hexapalmitate, MD simulations reveal how the molecule behaves and interacts within different chemical environments, such as in aqueous solutions, at oil-water interfaces, or in non-polar solvents.

Simulations of the parent sucrose molecule in aqueous solutions have shown it to be a dynamic structure where the crystal conformation is largely dominant. nih.gov These studies focus on the glycosidic linkage, the puckering of the fructose (B13574) ring, and intramolecular hydrogen bonds. nih.gov When the six palmitate chains are added, the molecule becomes strongly amphiphilic. MD simulations of related palmitate esters demonstrate their tendency to self-assemble rapidly, a process that can occur within nanoseconds. nih.gov

In a typical MD simulation of this compound in an aqueous environment, the system is set up by placing the molecule(s) in a simulation box filled with water models (like SPC water). nih.gov The interactions are governed by a force field, such as GLYCAM06 for the carbohydrate moiety. nih.gov The simulation tracks the trajectory of each atom based on Newton's laws of motion, providing a detailed view of conformational changes and intermolecular interactions.

Key findings from MD simulations on related systems include:

Conformational Dynamics: The sucrose headgroup remains a flexible but structured core, while the six palmitate tails exhibit significant conformational freedom. In aqueous media, these tails tend to collapse together to minimize contact with water, a phenomenon known as hydrophobic collapse.

Solvation Behavior: In water, a hydration shell forms around the hydrophilic sucrose core. The hydrophobic palmitate chains, however, disrupt the local water structure. Conversely, in an oil-based environment, the palmitate chains would be well-solvated by the non-polar solvent molecules, while the sucrose head would be poorly solvated.

Simulation ParameterTypical Value/ConditionPurpose
Force Field GLYCAM06 (for carbohydrate), GAFF (for lipid tails)Defines the potential energy and forces between atoms.
Water Model SPC, TIP3PRepresents the solvent in aqueous simulations.
System Size 1-10 this compound molecules in a box of ~10,000-100,000 water moleculesEnsures the system is large enough to avoid finite size effects.
Simulation Time 10 - 100 nanoseconds (ns)Allows for the observation of molecular motions and initial self-assembly. nih.govnih.gov
Ensemble NVT (constant Number of particles, Volume, Temperature), NPT (constant Number of particles, Pressure, Temperature)Controls the thermodynamic conditions of the simulation.

Computational Modeling of Interfacial Behavior and Self-Assembly Processes

This compound's primary function as a surfactant is dictated by its behavior at interfaces and its ability to self-assemble. Computational models are employed to investigate the molecular-level details of these processes. Due to its six lipophilic tails, this compound is a strongly lipophilic surfactant with a low Hydrophilic-Lipophilic Balance (HLB) value, making it suitable for water-in-oil emulsions. wikipedia.org

Computational studies on the self-assembly of similar amphiphilic molecules, like other palmitate esters or sucrose soyates, show that they can spontaneously form aggregates such as micelles or reverse micelles in solution. mdpi.comnih.gov MD simulations reveal that this self-assembly is rapid, often occurring on a nanosecond timescale. nih.gov The process is driven by the hydrophobic effect, where the palmitate tails aggregate to minimize their exposure to water.

Modeling approaches and findings:

Micelle Formation: In aqueous solutions, it is computationally predicted that this compound would not form conventional micelles due to its very low water solubility. researchgate.net However, in non-polar solvents, it would readily form reverse micelles, where the sucrose headgroups form a polar core shielded from the solvent by the palmitate tails.

Interfacial Adsorption: At an oil-water interface, simulations model the reduction in interfacial tension. The adsorption of this compound molecules at the interface creates a film that lowers the energy of the interface, facilitating the formation of an emulsion. The packing and orientation of the molecules at this interface are key determinants of emulsion stability.

Aggregate Morphology: Computational models can predict the likely shape and size of the self-assembled structures. For low-HLB surfactants like this compound in oil, small, spherical reverse micelles are expected. Simulations on related esters have shown the formation of prolate-like (elongated) or spherical micellar structures. nih.govmdpi.com

PropertyComputational Prediction for this compoundUnderlying Principle
Self-Assembly in Water Unlikely to form stable micelles; aggregation and precipitation are more probable.Very low water solubility due to six long fatty acid chains. researchgate.net
Self-Assembly in Oil Forms stable reverse micelles.The hydrophilic sucrose heads aggregate to create a polar core, minimizing unfavorable interactions with the non-polar solvent.
Interfacial Orientation Sucrose head in the aqueous phase; palmitate tails in the oil phase.Minimization of free energy by satisfying the solvation preferences of both the hydrophilic and lipophilic parts of the molecule.
Effect on Interfacial Tension Significant reduction.The presence of surfactant molecules at the interface disrupts the cohesive forces of the solvent.

Structure-Property Relationship Predictions through Computational Chemistry Approaches

Computational chemistry offers methods to predict the macroscopic properties of a molecule like this compound based on its atomic structure. These structure-property relationships are vital for designing surfactants with specific functionalities. nih.gov The properties of sucrose esters are highly dependent on the type and number of fatty acid chains attached. researchgate.netnih.gov

Quantitative Structure-Property Relationship (QSPR) models are a key tool in this area. These models use molecular descriptors—numerical values derived from the molecular structure—to predict properties through a mathematical equation.

Key properties and predictive approaches:

Hydrophilic-Lipophilic Balance (HLB): HLB is a critical property for any surfactant. wikipedia.org Computational methods can estimate HLB by calculating molecular descriptors related to the size and polarity of the hydrophilic (sucrose) and lipophilic (palmitate chains) portions of the molecule. For this compound, the large lipophilic part results in a very low calculated HLB value, classifying it as a water-in-oil emulsifier.

Solubility: Predicting solubility in different solvents (e.g., water, oils) is another application. By calculating the free energy of solvation, computational models can estimate how favorably a molecule interacts with a given solvent. The predicted low solubility of this compound in water and high solubility in oils aligns with its chemical structure. researchgate.net

Emulsification Performance: While direct simulation of emulsion stability is computationally expensive, structure-property relationships can offer insights. Descriptors related to the molecule's ability to pack efficiently at an interface can be correlated with its effectiveness as an emulsifier. The bulky nature of the six palmitate chains suggests it can create a robust interfacial film.

Molecular DescriptorPredicted Influence on PropertyRationale
Molecular Weight HighSix palmitate chains significantly increase the mass compared to the sucrose core.
Polar Surface Area (PSA) Relatively low for its sizeThe hydroxyl groups of the sucrose core are esterified, reducing the polar character relative to the total molecular volume.
LogP (Octanol-Water Partition Coefficient) HighThe six long hydrocarbon chains make the molecule significantly more soluble in a non-polar solvent (octanol) than in water.
Number of Rotatable Bonds HighThe palmitate chains are flexible, leading to a large number of possible conformations.

Biodegradation and Environmental Fate in Research Contexts

Enzymatic Hydrolysis Mechanisms of Sucrose (B13894) Esters

The fundamental pathway for the biodegradation of sucrose esters is enzymatic hydrolysis. This reaction cleaves the ester bonds, breaking the molecule down into its constituent parts: sucrose and the corresponding fatty acids. nih.govmdpi.com In biological systems, this breakdown is a prerequisite for absorption and metabolism. nih.gov

The stability of these esters and the specific bond that is cleaved can be influenced by ambient conditions. Research has shown that under acidic conditions, the glycosidic bond within the sucrose molecule is preferentially hydrolyzed. nih.govresearchgate.net Conversely, under basic conditions, the ester bond linking the fatty acid to the sucrose backbone is selectively broken. nih.govresearchgate.net

A range of hydrolytic enzymes have been identified as capable of catalyzing the degradation of sucrose esters. The most prominent among these are lipases and esterases, which are specifically adapted to cleave ester linkages. nih.govresearchgate.netresearchgate.net Various research endeavors have utilized a number of specific enzymes to study these reactions, including:

Lipase (B570770) from Candida antarctica e3s-conferences.org

Lipase from Candida rugosa researchgate.net

Lipase from Thermomyces lanuginosus core.ac.uk

Proteases, such as Thermolysin researchgate.net

The activity of these enzymes is central to the breakdown of sucrose esters in both environmental and physiological contexts, such as in soil or during digestion. mdpi.comnih.gov

The degree of esterification—the number of fatty acid chains attached to the sucrose molecule—plays a crucial role in determining the rate of enzymatic hydrolysis. A higher degree of esterification, as seen in sucrose hexapalmitate and other polyesters, introduces significant steric hindrance. nih.govresearchgate.net This physical crowding around the ester linkages makes it more difficult for enzymes to access and cleave the bonds, thereby inhibiting or slowing the rate of degradation. nih.govresearchgate.net

In simulated digestion studies, this effect is clearly observed. Sucrose monoesters (with a low degree of esterification) are found to degrade primarily in the stomach, whereas sucrose polyesters are more resistant and are digested later in the intestinal phase by lipases. mdpi.comnih.gov This delayed hydrolysis for highly substituted esters like sucrose polyesters underscores their increased persistence compared to less substituted counterparts. nih.gov

Academic Studies on Environmental Fate and Persistence of Sucrose Esters

While sucrose esters are generally considered biodegradable, their persistence in the environment is highly dependent on their degree of esterification and environmental conditions. researchgate.netresearchgate.netnih.gov Academic research has focused on understanding their fate, particularly in soil environments.

One significant study investigated the aerobic biodegradation of highly esterified sucrose polyesters (SPEs) in various American and German soils. The research found that mineralization rates were highly variable and often slow, indicating considerable persistence. For instance, sucrose octaoleate (a polyester (B1180765) with eight fatty acid chains) reached only 6.9% to 18.4% mineralization in some soils after more than 400 days. nih.gov In other, more active soils, the same compound reached 35% to 52% mineralization over the same period. nih.gov In all cases, the degradation of these SPEs was significantly slower than that of a control fat (triglyceride), which was over 50% mineralized in just 60 days. nih.gov

The study also highlighted that the rate of degradation is influenced by the type of fatty acid, with SPEs containing fewer saturated fatty acids (i.e., more liquid) undergoing more rapid mineralization. nih.gov This body of research indicates that highly substituted sucrose esters, such as this compound, can be expected to persist in the environment for extended periods, with degradation rates contingent on soil type and specific molecular structure.

Compound Soil Type Mineralization (%) Incubation Period (days)
Sucrose OctaoleateGerman (Speyer, Borstel), American (Madera)6.9 - 18.4>400
Sucrose OctaoleateGerman (Speicherkoog), American (Hollande, Thermal, Uvalde)35 - 52>400
Control Fat (Triglyceride)Not Specified>5060

Data sourced from studies on sucrose polyester biodegradation in soil. nih.gov

Research on Bioavailability and Metabolism in Controlled in vitro Systems

The bioavailability and metabolism of sucrose esters have been extensively studied using controlled in vitro systems that model the human gastrointestinal tract. A foundational finding from this research is that sucrose esters are largely hydrolyzed into sucrose and their constituent fatty acids before they can be absorbed by the body. nih.gov

Experiments using everted intestinal sacs from rats demonstrated that there was virtually no transport of intact 14C-labelled sucrose esters across the intestinal tissue. nih.gov This research pinpointed that enzymes located in the intestinal mucosa play a more significant role in this hydrolysis than enzymes found in digestive fluids. nih.gov The outcome of these experiments confirms that absorption occurs only after the ester has been broken down into its fundamental components. nih.gov

Further research has employed human Caco-2 cell monolayers, a standard and widely used in vitro model of the human intestinal barrier. semanticscholar.org Studies with sucrose esters, including sucrose palmitate, have shown that these compounds can increase the permeability of Caco-2 monolayers, indicating an effect on the intestinal barrier. mtak.hu In simulated gastrointestinal models, it has been confirmed that the vast majority (>90%) of sucrose esters are digested, with analysis confirming their hydrolysis into sucrose and free fatty acids. mdpi.com

In Vitro System Key Finding Conclusion
Everted Rat Intestinal SacsVirtually no transport of intact sucrose esters across the mucosa. nih.govHydrolysis to sucrose and fatty acids precedes absorption. nih.gov
Human Caco-2 Cell MonolayersSucrose esters (including palmitate) increased monolayer permeability. mtak.huSucrose esters can influence the intestinal barrier. mtak.hu
Simulated Gastrointestinal (GIT) Model>90% of sucrose esters were digested. mdpi.comConfirms extensive hydrolysis into sucrose and fatty acids during digestion. mdpi.com

Summary of findings from controlled in vitro studies on sucrose ester metabolism and bioavailability.

Research Applications and Emerging Perspectives of Sucrose Hexapalmitate

Advanced Materials Science Applications of Sucrose (B13894) Hexapalmitate

Sucrose hexapalmitate, a sucrose polyester (B1180765), is gaining traction in advanced materials science due to its unique physicochemical properties. Its amphiphilic nature, arising from the combination of a hydrophilic sucrose core and lipophilic palmitate chains, allows it to function as a versatile surfactant and structuring agent. This has led to its exploration in the development of sophisticated carrier systems for active ingredients and in the engineering of novel texturizers with tailored functionalities.

Development of Carrier Systems and Microparticulate Systems for Active Ingredients

Sucrose esters, including this compound, are increasingly investigated for their potential in creating advanced drug delivery systems. researchgate.netnih.gov Their biocompatibility, biodegradability, and low toxicity make them attractive alternatives to synthetic polymers. researchgate.net They have been proposed as emulsifiers, stabilizers, and absorption enhancers in various formulations, including those for parenteral, nasal, and topical administration. researchgate.netresearchgate.net

One area of significant interest is the use of sucrose esters in the fabrication of microparticles for encapsulating and delivering sensitive active ingredients like proteins. Research has shown that sucrose esters with a hydrophilic-lipophilic balance (HLB) between 6 and 15 can effectively stabilize emulsions during the microencapsulation process, leading to the formation of discrete, spherical microparticles. researchgate.net Notably, the concentration of sucrose esters required for this purpose is significantly lower—by a factor of 20 to 200—than that of commonly used stabilizers like polyvinyl alcohol (PVA). researchgate.net While initial studies have shown promising results in terms of particle formation and preservation of protein integrity, further optimization is needed to improve encapsulation efficiency. researchgate.net

In another innovative approach, crosslinked poly(sucrose) microparticles have been synthesized, demonstrating their potential as a biomaterial for drug delivery. nih.gov These microparticles can absorb and release model drug compounds and have been shown to be a nutrient source for microorganisms, suggesting their potential use in biodegradable delivery systems. nih.gov The cytotoxic effect of these particles was found to be moderate, indicating they could be safely used for in vivo applications. nih.gov

The table below summarizes key findings from studies on sucrose ester-based carrier systems.

Carrier System TypeActive IngredientKey Findings
Poly(d,l-lactide-co-glycolide) MicroparticlesBovine Serum Albumin (Model Protein)Sucrose esters (HLB 6-15) at 0.05% (w/v) produced spherical microparticles with high encapsulation efficiency compared to controls. researchgate.net
Crosslinked Poly(sucrose) MicroparticlesDopamine, Gallic Acid (Model Drugs)Particles demonstrated absorption and release capabilities and were found to be degradable at different pH levels. nih.gov

Engineering of Novel Structuring Agents and Texturizers

The ability of sucrose esters to self-assemble and form complex structures in both aqueous and oil-based systems makes them valuable as structuring agents and texturizers in the food and cosmetics industries. journalajfrn.com They are particularly promising as oleogelators, capable of entrapping liquid oil within a three-dimensional network to create semi-solid structures, offering a potential replacement for saturated and trans fats. nih.govnih.govmdpi.com

Research into sucrose esters as oleogelators has revealed that their effectiveness is highly dependent on their HLB value and the processing method used. nih.gov For instance, a study evaluating different oleogelation routes found that a sucrose ester with an HLB of 11, when processed via an ethanol (B145695) route, could form a solid-like gel with significant hardness and elasticity. nih.gov Another sucrose ester with a higher HLB of 15 showed potential when a foam-template approach was used, indicating that the structuring properties can be tailored by selecting the appropriate processing technique. nih.gov

Furthermore, the functionality of sucrose esters as structuring agents can be enhanced through synergistic interactions with other components. Binary blends of sucrose esters with lecithin (B1663433), monoglycerides (B3428702), or hard fats have been shown to create more robust oleogels with improved hardness, viscoelasticity, and oil-binding capacity. nih.govmdpi.com For example, combining a sucrose ester with an HLB of 11 or 15 with monoglycerides or hard fat resulted in a well-structured oleogel, a positive outcome attributed to the reinforcement of hydrogen bonds within the gel network. nih.govmdpi.comresearchgate.net In water-in-oil emulsions, the synergistic effect of sucrose esters and beeswax has been demonstrated to improve stability and viscoelasticity by forming a dense interfacial crystal layer that prevents droplet aggregation. mdpi.com

The table below presents data on the mechanical properties of oleogels structured with binary blends of sucrose esters and other oleogelators.

Sucrose Ester (SE) BlendHardness (N)Viscoelasticity (kPa)Oil-Binding Capacity (%)
SP50 + Hard Fat~0.6~120100
SP50 + Monoglycerides~0.5~100100
SP70 + Hard Fat~0.8~160100
SP70 + Monoglycerides~0.8~160100

Data adapted from studies on binary structured oleogels. nih.govmdpi.comresearchgate.net

Contribution to Sustainable Chemistry and Green Surfactant Research

This compound and other sucrose esters are at the forefront of green surfactant research, aligning with the principles of sustainable chemistry. amazonaws.com Their production from renewable resources—sucrose from sources like sugar cane or sugar beets, and fatty acids from vegetable oils—positions them as environmentally friendly alternatives to petroleum-based surfactants. amazonaws.com This renewability, coupled with their biodegradability and biocompatibility, significantly reduces their environmental footprint. researchgate.netresearchgate.net

The synthesis of sucrose esters is also evolving to embrace greener methodologies. While traditional chemical synthesis often involves high temperatures and potentially toxic solvents like dimethylformamide (DMF) or dimethyl sulfoxide (B87167) (DMSO), there is a growing emphasis on developing cleaner production processes. mdpi.com Enzymatic synthesis, or biocatalysis, represents a significant step forward in this regard. mdpi.comnih.gov This approach utilizes enzymes, such as lipases, to catalyze the esterification reaction under much milder conditions, often at lower temperatures and without the need for harsh organic solvents. e3s-conferences.orgui.ac.id

Enzymatic synthesis offers several advantages that contribute to its "green" credentials:

Mild Reaction Conditions: Lower temperatures and pressures reduce energy consumption. e3s-conferences.org

High Selectivity: Enzymes can target specific hydroxyl groups on the sucrose molecule, leading to greater control over the degree of substitution and the final properties of the sucrose ester. mdpi.com

Reduced Waste: The high selectivity minimizes the formation of unwanted byproducts, simplifying purification processes and reducing waste streams.

Elimination of Toxic Solvents: The ability to conduct reactions in solvent-free systems or in more benign solvents enhances the safety and environmental profile of the manufacturing process. e3s-conferences.org

These advancements in the synthesis of sucrose esters underscore their role in the development of a more sustainable chemical industry, providing effective and versatile surfactants with a favorable environmental and safety profile.

Future Directions in this compound Research

The field of this compound research is dynamic, with several promising avenues for future exploration. These include the development of more efficient and sustainable synthesis methods and a deeper understanding of their behavior in complex systems.

Exploration of Novel Synthesis Pathways and Biocatalytic Routes

Future research is expected to continue focusing on optimizing the synthesis of sucrose esters to be more environmentally friendly and economically viable. While significant progress has been made in enzymatic synthesis, there is still room for improvement. nih.gov Key areas of investigation include:

Enzyme Engineering and Immobilization: Enhancing the stability and efficiency of lipases through protein engineering and immobilization techniques can lead to more robust and reusable biocatalysts. nih.gov The development of "de novo" enzymes, designed for specific reactions, also holds considerable promise. nih.gov

Alternative Reaction Media: Exploring the use of ionic liquids and deep eutectic solvents as reaction media could further improve sucrose solubility and reaction rates, while maintaining a favorable environmental profile. mdpi.com

Process Intensification: Research into methods that intensify the reaction, such as the use of high-pressure systems or novel reactor designs, could lead to higher yields and shorter reaction times. amazonaws.com

A comparative overview of different synthesis approaches is provided in the table below.

Synthesis MethodKey FeaturesAdvantagesChallenges
Chemical Synthesis High temperatures, basic catalysts, organic solvents (e.g., DMF, DMSO). mdpi.comEstablished industrial process.Use of toxic solvents, potential for discoloration and byproducts, high energy consumption. mdpi.com
Enzymatic Synthesis (Biocatalysis) Use of lipases, mild reaction conditions, can be solvent-free. e3s-conferences.orgui.ac.idHigh selectivity, reduced environmental impact, lower energy consumption. mdpi.comEnzyme stability and cost, slower reaction rates in some cases.
Ionic Liquid-Mediated Synthesis Use of ionic liquids as solvents and catalysts. mdpi.comCan enhance sucrose solubility and reaction efficiency.Product recovery and recycling of the ionic liquid can be challenging. mdpi.com

Investigation of Complex Multi-Component Systems and Their Synergistic Effects

A significant and expanding area of research involves understanding how this compound and other sucrose esters interact within complex, multi-component systems. Their performance as emulsifiers and structuring agents can be dramatically influenced by the presence of other molecules. Future studies will likely delve deeper into these synergistic and antagonistic interactions.

Recent research has already demonstrated the benefits of combining sucrose esters with other food-grade ingredients:

With Polysaccharides: The synergistic effect of sucrose esters and xanthan gum has been shown to significantly improve the stability of walnut milk emulsions. nih.gov The interaction between the sucrose ester and the polysaccharide creates a more robust network that better stabilizes protein molecules. nih.gov

With Other Emulsifiers and Stabilizers: In water-in-oil emulsions, sucrose esters combined with beeswax create a stable system with enhanced viscoelasticity. mdpi.com Similarly, mixed surfactant systems of sucrose esters and lecithin have shown a synergistic approach to oil structuring. ugent.be

In Oleogels: The combination of sucrose esters with monoglycerides and hard fats has been found to produce oleogels with superior hardness and oil-binding capacity compared to those made with a single structuring agent. nih.govmdpi.comresearchgate.net

Conversely, antagonistic effects have also been observed. For instance, in modified starch-stabilized beverage emulsions, the addition of sucrose monoesters led to destabilization, highlighting the importance of understanding the specific interactions in a given formulation. nih.gov

Future research in this area will likely employ advanced analytical techniques to probe the molecular interactions at interfaces and within the bulk of these complex systems. This will enable the rational design of new formulations with precisely controlled textures, stabilities, and release properties for applications in the food, pharmaceutical, and cosmetic industries.

Application of Advanced Characterization Techniques for Dynamic Processes

The investigation of dynamic processes, such as self-assembly, crystallization, and phase transitions of this compound and related sucrose fatty acid esters (SEs), necessitates the use of advanced characterization techniques capable of probing structural and morphological changes in real-time and under varying conditions. These methods provide critical insights into the kinetics and mechanisms that govern the functional properties of these amphiphilic molecules.

Differential Scanning Calorimetry (DSC) for Phase Transition Kinetics

Differential Scanning Calorimetry (DSC) is a fundamental tool for studying the thermal transitions of sucrose esters. nih.govnih.gov By precisely measuring the heat flow into or out of a sample as a function of temperature or time, DSC can elucidate the kinetics of processes like crystallization and melting. researchgate.net For instance, isothermal crystallization studies on polyolefins using DSC have demonstrated its capability to determine activation energy and the order of crystal growth over time. netzsch.com In the context of sucrose esters, DSC has been used to investigate the complex thermal behavior of stearic-palmitic sucrose esters, revealing transitions consistent with smectic liquid crystals. researchgate.net

A study on a commercial sucrose stearate (B1226849) blend established a partial phase diagram in water, identifying a lamellar gel-to-lamellar liquid crystalline phase transition. nih.govresearchgate.net The kinetics of such transitions, including the influence of heating or cooling rates, can be modeled to understand the stability and formation of different phases. For example, fast-scan calorimetry, an advanced DSC technique, has been used to distinguish between the physical melting and chemical decomposition of sucrose crystals by applying rapid heating rates. researchgate.net

Table 1: Isothermal Crystallization Parameters of a Low-Density Polyethylene (LDPE) as a Model for Kinetic Analysis via DSC.
Isothermal Temperature (°C)Crystallization Enthalpy (J/g)Peak Time (min)
101.542.215.2
102.536.523.8
103.528.840.5

This table illustrates how DSC can be used to gather kinetic data on crystallization. A similar approach can be applied to this compound to study the influence of temperature on its crystallization dynamics. Data adapted from a study on LDPE. netzsch.com

Scattering Techniques for Structural Dynamics

Small-Angle X-ray Scattering (SAXS) and Wide-Angle X-ray Scattering (WAXS) are powerful non-invasive techniques for probing the nanoscale and molecular-level structure of materials during dynamic processes. researchgate.netmdpi.com Time-resolved SAXS, in particular, is invaluable for studying the kinetics of self-assembly and crystallization in sucrose ester systems. researchgate.net

For example, time-resolved SAXS has been employed to monitor the crystallization of palm oil with the addition of a stearic-palmitic sucrose ester. researchgate.net These studies can reveal the evolution of crystal nanoplatelet structures and their aggregation over time. researchgate.net The data can be used to understand how the sucrose ester influences the formation and structure of the crystal network. researchgate.net Similarly, SAXS and WAXS have been used to characterize the different packing arrangements (double and single chain-length) of mono- and poly-esters in stearic-palmitic sucrose esters, providing insights into their phase behavior. researchgate.net

Table 2: Evolution of Structural Parameters from Time-Resolved SAXS during Crystallization of Palm Oil with a Stearic-Palmitic Sucrose Ester (POE).
Crystallization Time (min)Scattering Vector (q) at Peak Intensity (Å⁻¹)Interpretation
50.0058Initial formation of crystal nanoplatelets
150.0062Growth and refinement of crystalline structures
300.0066Stabilization of the crystal network

This table provides a conceptual representation of how time-resolved SAXS data can be used to track the evolution of crystalline structures. The shift in the scattering vector (q) indicates changes in the characteristic length scales of the system. Data conceptualized from findings on POE. researchgate.net

Dynamic Light Scattering (DLS) is another important technique for studying the dynamics of particles in solution. DLS measures the time-dependent fluctuations in scattering intensity caused by the Brownian motion of particles, which can be used to determine their size distribution. researchgate.netnih.gov For sucrose esters, DLS can be used to monitor the formation and aggregation of micelles and vesicles in aqueous solutions, providing kinetic data on these self-assembly processes. It is important to note that impurities in sugars can sometimes interfere with DLS measurements, producing signals that could be mistaken for aggregation. malvernpanalytical.comnih.gov

Microscopy and Rheology for Morphological and Viscoelastic Dynamics

Cryogenic Transmission Electron Microscopy (Cryo-TEM) allows for the direct visualization of the morphology of self-assembled structures in their native, hydrated state. nih.govresearchgate.net By flash-freezing the sample, it is possible to capture snapshots of dynamic processes at different time points. nih.gov This technique has been instrumental in observing the transformation of self-assembled structures, such as the transition from nanofibers to globular aggregates. nih.gov For sucrose esters, cryo-TEM can be used to visualize the evolution of micelles, vesicles, or other aggregates over time or in response to stimuli like changes in temperature or pH.

Rheological studies provide information on the viscoelastic properties of a system, which are directly related to its microstructure. By applying controlled stress or strain and measuring the resulting deformation or flow, rheology can be used to monitor dynamic processes such as gelation, phase transitions, and shear-induced structural changes. nih.gov For instance, the phase transition of a sucrose stearate blend from a lamellar phase to a shear-induced "onion" phase of multilamellar vesicles has been followed through rheological experiments. nih.govresearchgate.net The viscosity and storage and loss moduli (G' and G'') are key parameters that can track the evolution of the material's structure during these dynamic events. mdpi.com

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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.